molecular formula C15H24N2O2 B14732098 2-(Diethylamino)ethyl 4-(dimethylamino)benzoate

2-(Diethylamino)ethyl 4-(dimethylamino)benzoate

Cat. No.: B14732098
M. Wt: 264.36 g/mol
InChI Key: YWSQGRMTXSNLEA-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both diethylamino and dimethylamino functional groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the formulation of UV-curing coatings and inks, as well as in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the diethylamino group.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Contains an ethylhexyl group instead of the diethylamino group.

    4-(Dimethylamino)benzoic acid: The parent acid form without the ester linkage.

Uniqueness

2-(Diethylamino)ethyl 4-(dimethylamino)benzoate is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C15H24N2O2/c1-5-17(6-2)11-12-19-15(18)13-7-9-14(10-8-13)16(3)4/h7-10H,5-6,11-12H2,1-4H3

InChI Key

YWSQGRMTXSNLEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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